2-Methyltetradecane
CAS No.: 1560-95-8
Cat. No.: VC20954277
Molecular Formula: C15H32
Molecular Weight: 212.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1560-95-8 |
---|---|
Molecular Formula | C15H32 |
Molecular Weight | 212.41 g/mol |
IUPAC Name | 2-methyltetradecane |
Standard InChI | InChI=1S/C15H32/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h15H,4-14H2,1-3H3 |
Standard InChI Key | KUVMKLCGXIYSNH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCC(C)C |
Canonical SMILES | CCCCCCCCCCCCC(C)C |
Melting Point | -8.3°C |
Introduction
Fundamental Characteristics and Identification
Chemical Identity and Classification
2-Methyltetradecane is classified as a branched alkane with the molecular formula C₁₅H₃₂ . It features a linear tetradecane backbone with a methyl branch at the second carbon position, creating a distinctive molecular architecture that influences its physical properties. The compound is registered with CAS Registry Number 1560-95-8, providing a standardized identification for scientific and industrial reference . This branching structure distinguishes it from its straight-chain isomer, influencing properties such as boiling point and viscosity.
Molecular Identifiers and Nomenclature
Physical and Chemical Properties
Physical State and Characteristics
2-Methyltetradecane exists as a colorless liquid at standard temperature and pressure, exhibiting low water solubility characteristic of higher alkanes . The compound's branched structure affects its physical behavior, particularly in terms of intermolecular interactions and aggregation properties. Research indicates that the methyl branch disrupts the efficient molecular packing typically observed in straight-chain alkanes, resulting in distinctive thermodynamic properties.
Thermodynamic and Physical Parameters
The quantitative physical properties of 2-Methyltetradecane demonstrate significant variation in reported values, as illustrated in Table 1 below.
Natural Occurrence and Distribution
Botanical Sources
2-Methyltetradecane has been identified in several plant species, with significant presence in members of the Capsicum genus. It has been specifically documented in Capsicum frutescens, commonly known as the Tabasco pepper, and in Capsicum annuum, the species that includes many common varieties of bell peppers and chilies . These findings suggest potential roles in plant metabolism or defense mechanisms, though the specific biological functions remain under investigation.
Other Natural Sources
Beyond the Capsicum genus, 2-Methyltetradecane has also been reported in Arctostaphylos uva-ursi, commonly known as bearberry or kinnikinnick . This broader distribution across plant families suggests the compound may serve common biochemical functions across diverse plant species. The presence of this compound in various plant tissues may contribute to their characteristic properties, including aroma profiles and potential therapeutic effects, though more research is needed to elucidate these relationships.
Synthesis and Production Methods
Laboratory Synthesis Approaches
The primary method for synthesizing 2-Methyltetradecane involves ketone redox reactions. A common synthetic pathway employs the reduction of n-hexadecanone under controlled conditions to yield the desired branched alkane structure. This approach allows for precise control over reaction parameters, ensuring high purity of the final product for research applications. The reduction process typically employs catalysts to facilitate the transformation while minimizing side reactions.
Industrial Production Techniques
In industrial settings, the synthesis of 2-Methyltetradecane is often scaled up using continuous flow reactors that optimize reaction conditions for improved efficiency and yield. These systems allow for better temperature control, mixing parameters, and reaction timing, resulting in more consistent product quality. Industrial methods may also incorporate purification techniques such as fractional distillation to separate the target compound from reaction byproducts and unreacted starting materials based on their different boiling points.
Chemical Reactivity and Behavior
Characteristic Reactions
As a branched alkane, 2-Methyltetradecane undergoes reactions typical of this chemical class. These include combustion, free-radical halogenation, and oxidation under appropriate conditions. The branch point at the second carbon position may show enhanced reactivity in certain reactions due to the tertiary hydrogen at this site, which is more easily abstracted in radical-based mechanisms. This differential reactivity can be exploited in selective chemical transformations targeting specific carbon positions.
Interactions with Biological Systems
The mechanism of action for 2-Methyltetradecane in biological systems primarily involves hydrophobic interactions with cellular membranes. As a non-polar molecule, it can integrate into lipid bilayers, potentially affecting membrane fluidity and functional properties. This integration may influence cellular processes dependent on membrane dynamics, including signal transduction and transmembrane transport. The compound's stability and low reactivity make it suitable for applications requiring chemical inertness within biological environments.
Analytical Detection and Characterization
Instrumental Analysis Techniques
The structural properties of 2-Methyltetradecane can be analyzed using several analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly effective for identifying and characterizing this compound based on its volatility and distinctive mass fragmentation pattern. This technique enables researchers to separate 2-Methyltetradecane from complex mixtures and confirm its identity through comparison with reference standards. Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural information, particularly for confirming the position of the methyl branch.
Reference Standards and Quantification
Applications and Significance
Research Applications
2-Methyltetradecane serves as an important reference compound in analytical chemistry, particularly in studies involving complex hydrocarbon mixtures . Its well-defined structure and properties make it valuable for method development and validation in chromatographic analyses. The compound has been utilized in research focusing on fuel composition and performance characteristics, contributing to our understanding of how molecular structure influences combustion properties .
Industrial Relevance
Due to its physical properties, 2-Methyltetradecane has potential applications in various industrial contexts. Its stability and low reactivity make it suitable for use in applications requiring chemical inertness, while its interaction with biological membranes suggests potential in specialized formulations where membrane interactions are desired. The compound may serve as a constituent in specialized solvent systems, lubricant formulations, or as an intermediate in the synthesis of more complex organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume